molecular formula C9H7BrClFO2 B14773943 Ethyl 4-bromo-3-chloro-5-fluorobenzoate

Ethyl 4-bromo-3-chloro-5-fluorobenzoate

Cat. No.: B14773943
M. Wt: 281.50 g/mol
InChI Key: REQVYCJONYURPF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-chloro-5-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), chlorine (Cl), and fluorine (F) at the 4-, 3-, and 5-positions, respectively, with an ethyl ester group at the 1-position.

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

ethyl 4-bromo-3-chloro-5-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3

InChI Key

REQVYCJONYURPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-chloro-5-fluorobenzoate typically involves the esterification of 4-bromo-3-chloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-bromo-3-chloro-5-fluorobenzoic acid+ethanolH2SO4Ethyl 4-bromo-3-chloro-5-fluorobenzoate+water\text{4-bromo-3-chloro-5-fluorobenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-bromo-3-chloro-5-fluorobenzoic acid+ethanolH2​SO4​​Ethyl 4-bromo-3-chloro-5-fluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-chloro-5-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

    Reduction: The major product is 4-bromo-3-chloro-5-fluorobenzyl alcohol.

    Hydrolysis: The major product is 4-bromo-3-chloro-5-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-chloro-5-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-chloro-5-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of halogen atoms on the benzene ring can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS 351325-30-9)

  • Molecular Formula : C₉H₇BrClFO₂
  • Molar Mass : 281.51 g/mol
  • Substituent Positions : Bromine (5-), chlorine (2-), fluorine (4-)
  • Key Differences: The altered substitution pattern (5-Br vs. 4-Br in the target compound) significantly impacts electronic distribution.

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6)

  • Molecular Formula : C₁₈H₁₆BrClFO₄
  • Molar Mass : 447.68 g/mol
  • Structural Features : Contains a benzyl ether group with additional chloro and fluoro substituents, as well as an ethoxy group at the 5-position.
  • Key Differences: The benzyl ether moiety increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the simpler halogenated ethyl benzoate structure of the target compound.

Comparative Analysis of Physicochemical Properties

Property Ethyl 4-bromo-3-chloro-5-fluorobenzoate* Ethyl 5-bromo-2-chloro-4-fluorobenzoate Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate
Molecular Formula C₉H₇BrClFO₂ (estimated) C₉H₇BrClFO₂ C₁₈H₁₆BrClFO₄
Molar Mass (g/mol) ~281.51 (estimated) 281.51 447.68
Halogen Substituent Positions 4-Br, 3-Cl, 5-F 5-Br, 2-Cl, 4-F 3-Br, 4-(benzyl-Cl/F), 5-OCH₂CH₃
Key Functional Groups Ethyl ester Ethyl ester Ethyl ester, benzyl ether, ethoxy
Lipophilicity (LogP) High (due to halogens) High Very high (additional benzyl group)

*Note: Values for the target compound are extrapolated based on structural analogs.

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